Cas no 1507906-95-7 (4-(1-amino-2,2,2-trifluoroethyl)-2-fluoro-N,N-dimethylaniline)

4-(1-Amino-2,2,2-trifluoroethyl)-2-fluoro-N,N-dimethylaniline is a fluorinated aniline derivative featuring a trifluoroethylamine substituent. This compound is of interest in pharmaceutical and agrochemical research due to its unique structural properties, including the electron-withdrawing trifluoromethyl group and the dimethylamino moiety, which may enhance binding affinity or metabolic stability. The fluorine atoms contribute to increased lipophilicity and potential bioactivity, making it a valuable intermediate in the synthesis of bioactive molecules. Its well-defined structure allows for precise modifications in medicinal chemistry applications. The compound is typically handled under controlled conditions due to its reactive functional groups.
4-(1-amino-2,2,2-trifluoroethyl)-2-fluoro-N,N-dimethylaniline structure
1507906-95-7 structure
Product Name:4-(1-amino-2,2,2-trifluoroethyl)-2-fluoro-N,N-dimethylaniline
CAS No:1507906-95-7
MF:C10H12F4N2
MW:236.209296226501
CID:6030980
PubChem ID:83403178
Update Time:2025-05-27

4-(1-amino-2,2,2-trifluoroethyl)-2-fluoro-N,N-dimethylaniline Chemical and Physical Properties

Names and Identifiers

    • 4-(1-amino-2,2,2-trifluoroethyl)-2-fluoro-N,N-dimethylaniline
    • EN300-1932761
    • 1507906-95-7
    • Inchi: 1S/C10H12F4N2/c1-16(2)8-4-3-6(5-7(8)11)9(15)10(12,13)14/h3-5,9H,15H2,1-2H3
    • InChI Key: WKUSVZHCTJXYEY-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=CC=1N(C)C)C(C(F)(F)F)N

Computed Properties

  • Exact Mass: 236.09366104g/mol
  • Monoisotopic Mass: 236.09366104g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 229
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 29.3Ų

4-(1-amino-2,2,2-trifluoroethyl)-2-fluoro-N,N-dimethylaniline Pricemore >>

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4-(1-amino-2,2,2-trifluoroethyl)-2-fluoro-N,N-dimethylaniline Related Literature

Additional information on 4-(1-amino-2,2,2-trifluoroethyl)-2-fluoro-N,N-dimethylaniline

Comprehensive Overview of 4-(1-amino-2,2,2-trifluoroethyl)-2-fluoro-N,N-dimethylaniline (CAS No. 1507906-95-7)

The compound 4-(1-amino-2,2,2-trifluoroethyl)-2-fluoro-N,N-dimethylaniline (CAS No. 1507906-95-7) is a fluorinated aromatic amine derivative with significant potential in pharmaceutical and agrochemical research. Its unique structural features, including the trifluoroethyl and fluoro-N,N-dimethylaniline moieties, make it a valuable intermediate for designing bioactive molecules. Researchers are increasingly interested in this compound due to its potential applications in drug discovery, particularly in targeting kinase inhibitors and GPCR modulators, which are hot topics in modern medicinal chemistry.

In recent years, the demand for fluorinated compounds has surged, driven by their enhanced metabolic stability and bioavailability. The presence of both fluoro and trifluoromethyl groups in 4-(1-amino-2,2,2-trifluoroethyl)-2-fluoro-N,N-dimethylaniline aligns with the growing trend of incorporating halogenated building blocks into drug candidates. This compound's CAS No. 1507906-95-7 is frequently searched in academic and industrial databases, reflecting its relevance in high-throughput screening and structure-activity relationship (SAR) studies.

From a synthetic perspective, 4-(1-amino-2,2,2-trifluoroethyl)-2-fluoro-N,N-dimethylaniline offers versatility in organic transformations. Its amino and dimethylaniline functionalities allow for further derivatization, making it a key intermediate for cross-coupling reactions and reductive amination. These reactions are pivotal in constructing complex molecules, a topic widely discussed in organic chemistry forums and patent literature. The compound's CAS registry number is often cited in patents related to anticancer agents and CNS therapeutics, underscoring its industrial importance.

Environmental and regulatory considerations are also critical when working with fluorinated aromatic amines. While 4-(1-amino-2,2,2-trifluoroethyl)-2-fluoro-N,N-dimethylaniline is not classified as hazardous, its handling requires adherence to green chemistry principles, a trending topic in sustainable research. Scientists are exploring catalytic methods and solvent-free conditions to minimize waste, aligning with the UN Sustainable Development Goals (SDGs).

In conclusion, 4-(1-amino-2,2,2-trifluoroethyl)-2-fluoro-N,N-dimethylaniline (CAS No. 1507906-95-7) represents a promising scaffold for multidisciplinary research. Its applications span medicinal chemistry, material science, and catalysis, addressing current challenges in drug design and environmental sustainability. As interest in fluorine-containing compounds continues to rise, this compound is poised to play a pivotal role in advancing scientific innovation.

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